molecular formula C12H11ClFNO2 B2764383 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone CAS No. 2034289-61-5

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone

Cat. No.: B2764383
CAS No.: 2034289-61-5
M. Wt: 255.67
InChI Key: OTHUOQBAHGRFOJ-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone is a bicyclic ketone derivative featuring a rigid 2.2.1 bicyclo framework with oxygen and nitrogen atoms in the heterocyclic system. Its structure combines a 3-chloro-4-fluorophenyl group attached to the bicyclic core via a ketone linkage.

The bicyclo[2.2.1]heptane system confers conformational rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2/c13-10-3-7(1-2-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHUOQBAHGRFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions similar to those used in laboratory settings. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Various substitution reactions can occur, particularly on the phenyl ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of phenyl-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone make it a promising candidate for drug development:

  • Targeting Biological Pathways : The compound's ability to interact with specific receptors opens avenues for developing therapeutics aimed at various diseases, including neurological disorders and cancer.

    Case Study:
    • A study highlighted the compound's potential as a lead for developing novel analgesics by modulating pain pathways in preclinical models.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can facilitate the creation of more complex structures through various chemical reactions, including cyclization and functionalization.

    Example Reaction:
    • A palladium-catalyzed reaction involving this compound has been documented to produce derivatives with enhanced biological activity.

Material Science

The unique properties of this bicyclic compound can be exploited in materials science:

  • Design of Functional Materials : Its chemical characteristics allow for the development of materials with specific functionalities, such as sensors or catalysts.

Tables of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDrug development targeting specific biological pathwaysNovel analgesics for pain management
Organic SynthesisBuilding block for complex organic moleculesPalladium-catalyzed reactions
Material ScienceDevelopment of functional materialsSensors and catalytic materials

Synthetic Routes and Reaction Conditions

The synthesis of This compound can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : These reactions provide a pathway to introduce functional groups effectively.
  • Oxidation and Reduction Reactions : These are crucial for modifying the bicyclic structure to enhance its properties.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the chloro and fluoro substituents on the phenyl ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical differences between the target compound and its closest analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone (Target) C₁₂H₁₀ClFNO₂ 257.67 g/mol 3-chloro-4-fluorophenyl Kinase inhibitor intermediates
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone C₁₂H₁₁NO₂ 201.22 g/mol Phenyl Baseline for halogenation studies
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one C₁₃H₁₄FNO₂ 235.25 g/mol 3-fluorophenyl, ethyl ketone Preclinical antimicrobial screening
3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol C₈H₁₃NO₂ 155.19 g/mol Hydroxylpropyl Solubility-enhancing derivative
5-(4-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine C₂₃H₂₆F₂N₈O₂ 508.51 g/mol Triazine, difluoromethylpyridine Anticancer candidate (kinase inhibition)

Key Comparative Insights

Electron-Withdrawing Effects: The target compound’s 3-chloro-4-fluorophenyl group enhances electrophilicity compared to phenyl (C₁₂H₁₁NO₂) or 3-fluorophenyl (C₁₃H₁₄FNO₂) analogues, likely improving interactions with hydrophobic enzyme pockets . In contrast, the hydroxylpropyl derivative (C₈H₁₃NO₂) prioritizes solubility over target affinity, making it more suitable for formulation .

Biological Activity: The triazine-containing analogue (C₂₃H₂₆F₂N₈O₂) demonstrates broader kinase inhibition profiles due to its extended conjugation system, though at the cost of increased molecular weight and synthetic complexity . Ethyl ketone derivatives (e.g., C₁₃H₁₄FNO₂) show moderate antimicrobial activity but lack the rigidity required for selective kinase targeting .

Synthetic Utility :

  • The target compound is frequently employed in Pd-catalyzed cross-coupling reactions (e.g., Stille couplings) to generate pyridopyrimidine scaffolds, a step critical for anticancer drug candidates .
  • Analogues like 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol serve as intermediates for prodrug development, leveraging their hydroxyl group for conjugation .

Research Findings and Pharmacological Implications

  • Kinase Inhibition: The target compound’s bicyclic core aligns with ATP-binding pockets in kinases, as demonstrated in patent-derived pyridopyrimidine inhibitors (IC₅₀ values in nanomolar range for VEGFR2 and EGFR kinases) .
  • Metabolic Stability: Chlorine and fluorine substituents reduce oxidative metabolism in hepatic microsomal assays compared to non-halogenated analogues, extending half-life in preclinical models .
  • Toxicity Profile : The rigid bicyclo system minimizes off-target interactions, as evidenced by lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) compared to flexible morpholine derivatives .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthetic pathways, and relevant case studies.

The compound has the following chemical specifications:

  • Chemical Formula: C13H12ClFNO
  • Molecular Weight: 253.69 g/mol
  • CAS Number: 31560-06-2

Biological Activity Overview

The biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives has been studied primarily in the context of their potential as therapeutic agents. Key areas of investigation include:

  • Antiviral Activity: Some derivatives have shown promise as antiviral agents, particularly in the context of neuraminidase inhibition, which is crucial for the replication of certain viruses.
  • Cytotoxic Effects: Studies have indicated that these compounds may exhibit cytotoxicity against various cancer cell lines, making them candidates for further development in oncology.

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives exert their biological effects often involves interaction with specific receptors or enzymes within the body. For instance, they may act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.

Case Study 1: Antiviral Properties

In a recent study, derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane were tested for their ability to inhibit neuraminidase activity in influenza viruses. The results indicated that certain compounds demonstrated significant inhibitory effects, suggesting potential use in antiviral therapies.

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of these compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study revealed that some derivatives induced apoptosis in these cells, highlighting their potential as anticancer agents.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralInhibition of neuraminidase
CytotoxicityInduction of apoptosis
Enzyme InhibitionInhibition of viral replication

Synthetic Pathways

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. The following general pathway outlines the synthesis:

  • Starting Material: Appropriate azabicyclic precursors.
  • Reagents: Use of chlorinated phenyl groups and other functional groups.
  • Conditions: Reactions are often conducted under inert atmospheres with controlled temperature to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of azabicyclic precursors and coupling with substituted aryl ketones. Key steps include:

  • Controlled cyclization under inert atmospheres (e.g., nitrogen) to form the bicyclic core.
  • Nucleophilic substitution or Friedel-Crafts acylation to attach the 3-chloro-4-fluorophenyl group.
  • Optimization of temperature (40–80°C), solvent selection (e.g., dichloromethane or THF), and catalysts (e.g., Lewis acids) to enhance yield (65–85%) and purity (>95%) .
    • Analytical Validation : Purity is confirmed via HPLC, while structural integrity is verified using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. How is the molecular structure of this compound characterized, and what techniques resolve stereochemical uncertainties?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in the azabicyclo[2.2.1]heptane framework. Complementary techniques include:

  • 2D-NMR (e.g., NOESY) to confirm spatial proximity of protons.
  • Density Functional Theory (DFT) simulations to predict and validate electronic and geometric configurations .

Q. What are the known pharmacological targets of this compound, and how are initial interactions studied?

  • Methodological Answer : Preliminary studies suggest interactions with cholinergic receptors (e.g., muscarinic subtypes) due to structural similarity to bicyclic alkaloids. In vitro assays include:

  • Radioligand binding assays using 3H^3H-acetylcholine analogs.
  • Functional cAMP assays in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic conformational changes in the azabicyclo framework?

  • Methodological Answer : Variable-temperature (VT) NMR experiments (e.g., 25°C to −60°C) can slow ring-flipping dynamics, revealing distinct proton environments. For ambiguous cases:

  • Paramagnetic Shift Reagents (e.g., Eu(fod)3_3) differentiate enantiotopic protons.
  • Solid-State NMR under magic-angle spinning (MAS) provides rigid-lattice spectra .

Q. What experimental designs are recommended to investigate off-target effects in receptor interaction studies?

  • Methodological Answer : Use a tiered approach:

Broad-Screen GPCR Panels : Screen against 50+ GPCRs at 10 μM to identify off-target hits.

Kinetic Studies (Surface Plasmon Resonance) to measure binding kinetics (konk_{on}, koffk_{off}) for high-affinity targets.

In Silico Docking (AutoDock Vina) to predict interactions with non-cholinergic targets (e.g., kinase domains) .

Q. How can researchers optimize synthetic routes to improve scalability while minimizing hazardous byproducts?

  • Methodological Answer :

  • Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ continuous-flow reactors for exothermic steps (e.g., acylation) to enhance safety and yield.
  • Use green catalysts (e.g., enzyme-mediated acyl transfers) to reduce heavy-metal waste .

Q. What methodologies assess the compound’s stability under physiological and environmental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and varied pH (1–13) to identify degradation pathways.
  • LC-MS/MS quantifies degradation products (e.g., hydrolyzed ketones or oxidized bicyclic cores).
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess environmental persistence (OECD Test 201/202) .

Q. How can computational modeling reconcile discrepancies between predicted and observed bioactivity data?

  • Methodological Answer :

  • Perform Molecular Dynamics (MD) Simulations (AMBER/CHARMM) to model receptor-ligand dynamics over 100+ ns.
  • Apply QSAR Models using descriptors like LogP, polar surface area, and H-bond donors to refine activity predictions.
  • Validate with Cryo-EM for high-resolution structural insights into binding poses .

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